(NZ)-N-[3-methyl-2,6-bis(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine;hydrochloride
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Overview
Description
(NZ)-N-[3-methyl-2,6-bis(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine;hydrochloride: is a complex organic compound characterized by its unique piperidine structure
Preparation Methods
The synthesis of (NZ)-N-[3-methyl-2,6-bis(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine;hydrochloride involves multiple steps, typically starting with the preparation of the piperidine ring. The reaction conditions often require specific catalysts and reagents to ensure the correct formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the nitro groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(NZ)-N-[3-methyl-2,6-bis(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It may be used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
When compared to other similar compounds, (NZ)-N-[3-methyl-2,6-bis(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine;hydrochloride stands out due to its unique structural features and potential applications. Similar compounds include other piperidine derivatives and nitro-substituted aromatic compounds. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
IUPAC Name |
(NZ)-N-[3-methyl-2,6-bis(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5.ClH/c1-11-16(20-23)10-17(12-2-6-14(7-3-12)21(24)25)19-18(11)13-4-8-15(9-5-13)22(26)27;/h2-9,11,17-19,23H,10H2,1H3;1H/b20-16-; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBZFJXEYROPHG-LRZQPWDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(CC1=NO)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1C(NC(C/C1=N/O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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